P-Cresol

Description

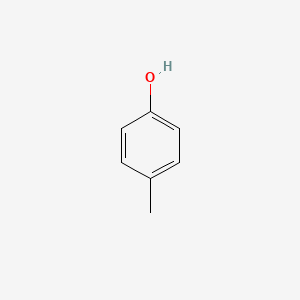

Structure

3D Structure

Properties

IUPAC Name |

4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27289-34-5, Array | |

| Record name | Phenol, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021869 | |

| Record name | p-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.] | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2% | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystalline solid [Note: A liquid above 95 degees F] | |

CAS No. |

106-44-5, 1319-77-3, 2876-02-0 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXY2UM8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Biosynthesis and Endogenous Biotransformation Pathways of P Cresol

Microbial Production Mechanisms

The production of p-cresol (B1678582) in the gut is a result of the microbial fermentation of aromatic amino acids, primarily tyrosine and phenylalanine. mdpi.comnih.govnih.gov This process predominantly occurs in the distal part of the colon. nih.gov

Gut Microbiota-Mediated Biogenesis from Aromatic Amino Acids (e.g., Tyrosine, Phenylalanine)

Dietary proteins reaching the large intestine undergo depolymerization by bacterial proteases and peptidases, releasing amino acids that serve as substrates for the colon microbiota. nih.gov Tyrosine and phenylalanine are key precursors for this compound production. mdpi.comnih.govnih.gov The conversion involves a series of deamination, transamination, and decarboxylation steps. nih.gov While phenylalanine can be converted to tyrosine before entering the this compound pathway, this compound is predominantly formed by bacteria that ferment tyrosine. frontiersin.orgmdpi.com

Identification and Characterization of Key Microbial Species in this compound Production (e.g., Blautia hydrogenotrophica, Clostridioides difficile)

Numerous bacterial species within the human gut microbiota are capable of producing this compound. At least 55 bacterial strains from diverse families, including Bifidobacteriaceae, Enterobacteriaceae, Coriobacteriaceae, Bacteroidaceae, Fusobacteriaceae, Lactobacillaceae, and Clostridiaceae, have been identified as this compound producers. biorxiv.org However, a smaller number of species are recognized as primary, high-level producers. mdpi.comfrontiersin.orgnih.gov

Key microbial species identified for their significant contribution to this compound production include Blautia hydrogenotrophica, Clostridioides difficile, Olsenella uli, and Romboutsia lituseburensis. mdpi.comfrontiersin.orgnih.gov These species have been reported to generate substantially higher levels of this compound compared to other producers. mdpi.com Clostridioides difficile, in particular, is known for producing high concentrations of this compound, which can provide it with a competitive advantage over other gut commensals, especially Gram-negative species. frontiersin.orgnih.gov

Enzymatic Systems Governing this compound Biosynthesis in Microorganisms

The biosynthesis of this compound from tyrosine involves specific enzymatic systems. Two distinct yet interrelated pathways have been described, particularly in Clostridioides difficile. One pathway involves the direct fermentation of tyrosine. frontiersin.org The other pathway involves the uptake and turnover of exogenous para-hydroxyphenylacetic acid (p-HPA), an intermediate in tyrosine metabolism. frontiersin.org

The conversion of p-HPA to this compound is catalyzed by the HpdBCA decarboxylase, an enzyme encoded by the hpdBCA operon. frontiersin.orgnih.gov This operon consists of three genes, hpdB, hpdC, and hpdA, each encoding a subunit of the decarboxylase. All three subunits are essential for this compound production via this pathway. nih.gov Supplementation of growth media with p-HPA has been shown to induce the expression of the hpdBCA operon, leading to high-level this compound production in C. difficile. This response appears to be conserved across different C. difficile clades.

Another enzymatic system involved in this compound production from tyrosine, particularly described in E. coli, involves the enzyme ThiH. biorxiv.org

Table 1: Key Microbial Species and Associated Enzymatic Systems in this compound Production

| Microbial Species | Primary Substrate(s) | Key Enzymatic System(s) Involved | Metabolic Intermediate(s) |

| Clostridioides difficile | Tyrosine, p-HPA | HpdBCA decarboxylase | p-HPA |

| Blautia hydrogenotrophica | Tyrosine | Hpd (putative) | p-HPA (putative) |

| E. coli | Tyrosine | ThiH | Direct conversion |

| Olsenella uli | Tyrosine (putative) | Not fully characterized | Not fully characterized |

| Romboutsia lituseburensis | Tyrosine (putative) | Not fully characterized | Not fully characterized |

Host-Microbe Co-metabolism and Inter-species Interactions

Once produced by gut bacteria, this compound can be absorbed through the gut epithelium and enters the host circulation. nih.govfrontiersin.org The host then metabolizes this compound through various pathways as part of its detoxification system. mdpi.com

Mammalian Biotransformation Pathways of this compound (e.g., Sulfation, Glucuronidation, Albumin Binding)

In mammals, this compound undergoes significant biotransformation to facilitate its excretion. The primary metabolic pathways involve conjugation reactions: sulfation and glucuronidation. mdpi.comnih.govfrontiersin.org These phase II detoxification mechanisms primarily occur in the liver and, to some extent, in colonic epithelial cells. frontiersin.orgresearchgate.net

Sulfation of this compound results in the formation of this compound sulfate (B86663) (PCS), which is the most preponderant metabolite of this compound found in circulation. mdpi.com Glucuronidation leads to the formation of this compound glucuronide (PCG). nih.govfrontiersin.org

In the blood, a significant portion of both this compound and its conjugated metabolites (PCS and PCG) binds reversibly to albumin. mdpi.comfrontiersin.orgresearchgate.netbiocrates.com The majority of total this compound and PCS in the blood is bound to albumin, while the unbound fraction in urine is primarily PCS and, to a lesser extent, PCG. mdpi.com This protein binding is a crucial aspect of their pharmacokinetics and can affect their distribution and elimination. researchgate.netbiocrates.comnih.gov

Table 2: Mammalian Biotransformation Pathways of this compound

| Pathway | Conjugating Moiety | Primary Metabolite(s) | Primary Site(s) of Metabolism |

| Sulfation | Sulfo group | This compound sulfate (PCS) | Liver, Colonic epithelium |

| Glucuronidation | Glucuronic acid | This compound glucuronide (PCG) | Liver, Colonic epithelium |

| Albumin Binding | - | This compound, PCS, PCG | Blood |

Molecular Mechanisms of this compound Interaction with Host Detoxification Enzymes (e.g., UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs))

The conjugation of this compound with sulfate and glucuronic acid is mediated by specific host enzymes. Sulfation is catalyzed by sulfotransferases (SULTs), while glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes are key players in phase II metabolism, increasing the water solubility of compounds like this compound, thereby promoting their renal excretion.

While the search results confirm the involvement of sulfation and glucuronidation and mention SULTs and UGTs as the relevant enzyme families fishersci.atnih.govmetabolon.com, detailed molecular mechanisms of this compound interaction specifically with these enzymes were not extensively described within the provided snippets. However, it is understood that UGTs catalyze the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the hydroxyl group of this compound, forming this compound glucuronide. Similarly, SULTs catalyze the transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound, forming this compound sulfate.

The binding of this compound and its conjugates to albumin involves non-covalent interactions within specific binding sites on the albumin molecule. Human serum albumin (HSA) has primary drug-binding regions known as Sudlow's site I and site II, located in hydrophobic cavities within subdomains II-A and III-A, respectively. rsc.org While the specific binding site(s) for this compound and its conjugates were not explicitly detailed for this compound itself, related protein-bound uremic toxins like indoxyl sulfate and p-cresyl sulfate are reported to share albumin binding site II. researchgate.net

Influence of this compound on Xenobiotic Metabolism (e.g., Bisphenol A Biotransformation)

This compound, as a gut-derived metabolite, can influence the metabolism of xenobiotics in the host biorxiv.org. This interaction can occur through various mechanisms, including competition for metabolizing enzymes and modulation of enzyme expression researchgate.net.

Research using Bisphenol A (BPA) as a model xenobiotic has investigated the impact of this compound on its biotransformation researchgate.netnih.gov. Studies have revealed distinct effects depending on the experimental model. In vitro studies using liver S9 fractions and HepG2 cell lines have shown this compound to be a strong non-competitive inhibitor of BPA biotransformation researchgate.netnih.govntu.edu.sg. This suggests that this compound can interfere with the enzymes responsible for metabolizing BPA by binding to a different site on the enzyme than BPA, but still affecting the enzyme's activity researchgate.netntu.edu.sg.

The influence of this compound on xenobiotic metabolism is not limited to BPA. This compound and its sulfate conjugate, this compound sulfate, can compete with various drugs and endogenous compounds for sulfation, as both utilize sulfotransferases like SULT1A1 escholarship.orgpnas.orgpnas.org. This competition can potentially alter the metabolic fate, efficacy, and toxicity of co-administered xenobiotics that undergo sulfation escholarship.orgpnas.orgpnas.org. Furthermore, elevated levels of this compound sulfate have been inversely associated with the ratio of acetaminophen (B1664979) sulfate to acetaminophen glucuronide excretion in humans, indicating competition for sulfation pathways escholarship.orgpnas.org.

Studies have also explored the interaction of this compound with other drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes and UGTs researchgate.netnih.gov. In vitro studies using human liver microsomes and recombinant enzymes have shown that this compound can inhibit several CYP and UGT enzymes, including CYP2E1, CYP3A4, UGT1A1, and UGT1A9 researchgate.netnih.gov. UGT1A9 appears to be particularly sensitive to inhibition by this compound researchgate.netnih.gov. These interactions highlight the potential for this compound to affect the metabolism of a wide range of xenobiotics that are substrates for these enzymes researchgate.netnih.gov.

The observed differences between in vitro and in vivo findings regarding this compound's effect on BPA metabolism underscore the complexity of host-microbiome interactions and their impact on xenobiotic biotransformation researchgate.netnih.govntu.edu.sgntu.edu.sg. These findings provide valuable insights into the potential for gut microbial metabolites like this compound to alter the metabolic fate of environmental contaminants and other xenobiotics researchgate.netnih.govntu.edu.sgntu.edu.sg.

Data Table: Influence of this compound on BPA Biotransformation

| Model System | This compound Concentration/Dose | Observed Effect on BPA Metabolism | Proposed Mechanism | Source |

| In vitro (Liver S9) | 10 µM | Inhibition (Non-competitive) | Enzyme Competition (SULT1A1) | researchgate.netntu.edu.sg |

| In vitro (HepG2 cells) | 5 µM | Inhibition (Non-competitive) | Enzyme Competition (SULT1A1) | researchgate.netntu.edu.sg |

| In vivo (Mouse Injection) | 171 & 1972 µg/kg bw | Enhancing Effect | Induction of Ugt1a1, Ugt2b1, Sult1a1 | researchgate.netnih.govntu.edu.sg |

Data Table: In vitro Inhibition of Drug-Metabolizing Enzymes by this compound

| Enzyme Involved | Type of Enzyme | This compound Ki Value (µM) | Mechanism of Inhibition | Source |

| UGT1A9 | UGT | 9.1 (without BSA), 2.5 (with BSA) | Uncompetitive | researchgate.net |

| UGT1A9 | UGT | 5.2 (pooled human liver microsomes) | Competitive | nih.gov |

| CYP2E1 | CYP | 43-89 | Not specified | researchgate.net |

| CYP3A4 | CYP | 43-89 | Not specified | researchgate.net |

| UGT1A1 | UGT | 43-89 | Not specified | researchgate.net |

| UGT2B7 | UGT | >50% inhibition at 100 µM | Not specified | researchgate.net |

Environmental Dynamics, Biodegradation, and Remediation Strategies for P Cresol

Environmental Occurrence and Fate Mechanisms

P-cresol's distribution and persistence in the environment are governed by its physicochemical properties and the specific characteristics of the environmental matrix.

Distribution in Environmental Compartments (e.g., Air, Water, Soil, Sediments)

This compound (B1678582) has been detected in air, water, soil, and sediments. The distribution between these compartments is influenced by factors such as its water solubility, vapor pressure, and sorption potential. This compound is slightly soluble in water fishersci.ca. Its moderate vapor pressure and low to moderate sorption potential suggest that upon release, it can distribute into air, water, or soil canada.ca.

Calculations based on the Mackay fugacity model level I, considering this compound's physicochemical properties, indicate that water is the primary target compartment, accounting for approximately 96.2% of its distribution in a "unit world" model. Air is estimated to hold about 2.5%, while soil and sediment each account for roughly 0.7% europa.eu.

This compound has been detected in various water sources, including surface water, groundwater, and wastewater. Surface water concentrations in the USA have ranged from below detection limits up to 77 µ g/litre who.int. Higher concentrations, such as 204 µ g/litre , have been reported in rivers polluted by industrial effluents in Japan who.int. Wastewater from coal gasification and liquefaction facilities has shown significantly elevated levels, with reported concentrations of this compound reaching up to 880 mg/L and 420 mg/L, respectively nih.gov. This compound has also been detected in municipal wastewater nih.gov.

In soil, this compound concentrations can vary. One study found concentrations ranging from below the method detection limit to 2200 µg/kg soil dry weight in a non-amended field, suggesting natural presence canada.ca. The sorption capacity of this compound in soil is considered low, with a reported Koc value of 49, indicating a low potential for adsorption europa.eu. This suggests that leaching into groundwater can occur who.int.

This compound is also found in the atmosphere, with a median air concentration of 1.59 µg/m³ reported for source-dominated sites in the USA who.int. It can be transported through the vapor phase and deposited onto surface water and soil via rain-scavenging who.int.

Here is a summary of the calculated environmental distribution based on the Mackay fugacity model level I:

| Environmental Compartment | Calculated Distribution (%) |

| Water | 96.2 europa.eu |

| Air | 2.5 europa.eu |

| Soil | 0.7 europa.eu |

| Sediment | 0.7 europa.eu |

| Suspended Sediment | 0.001 oecd.org |

| Biota | 0.0004 oecd.org |

Anthropogenic and Natural Sources Contributing to Environmental this compound Levels

This compound enters the environment from a combination of natural and anthropogenic sources. Natural sources include its presence in oils of various plants, such as Yucca gloriosa flowers, jasmine, and conifers, and its production from natural combustion events like fires and volcanic activity who.int. It is also a metabolic product in animal excrement, with a significant amount of urinary this compound produced annually by the human population who.intnih.gov. Small organisms in soil and water also produce cresols during the breakdown of environmental materials nih.gov.

Anthropogenic sources are primarily related to industrial activities and combustion processes. Cresols, including this compound, are produced as by-products during the fractional distillation of crude oil and coal tars who.int. Industrial production involves the reaction of this compound (4-methylphenol) with isobutylene (B52900) to synthesize compounds like di-tert-butyl-p-cresol, which is used as an antioxidant atamanchemicals.com. This compound is also used in the production of other antioxidants, as an adhesive, sealant, and in the manufacturing of dyes, intermediates, and plasticizers fishersci.ca.

Combustion processes contribute to this compound levels in the environment. These include emissions from vehicle exhaust (auto and diesel), municipal waste incinerators, and the combustion of coal and wood who.intinchem.org. Cigarette smoke also contains cresols who.int. Wastewater from various industrial activities, particularly those involving coal processing, is a notable source of environmental this compound nih.gov.

Microbial Degradation Mechanisms

Microbial degradation is a crucial process in the removal of this compound from the environment under both aerobic and anaerobic conditions. Microorganisms capable of utilizing this compound as a sole carbon and energy source are readily isolated from nature jmb.or.kr.

Aerobic this compound Degradation Pathways (e.g., Initial Oxidation to 4-Methylcatechol (B155104), Meta-Cleavage Pathway)

Under aerobic conditions, several pathways for this compound degradation have been described in bacteria jmb.or.kr. One common pathway involves the initial oxidation of this compound to 4-methylcatechol jmb.or.krresearchgate.net. This reaction is typically catalyzed by monooxygenases, which can contain either flavin or di-iron at their active sites jmb.or.kr. For instance, the tbuD gene from Pseudomonas pickettii PKO1 encodes a single-component monooxygenase involved in this initial step jmb.or.kr. Another example is a multicomponent oxygenase found in Pseudomonas sp. strain CF600 jmb.or.kr.

Following the formation of 4-methylcatechol, the aromatic ring is cleaved, often via a meta-cleavage pathway jmb.or.kracademicjournals.org. The meta-cleavage pathway involves the enzymatic attack on the catechol ring, leading to the formation of ring-fission products that are subsequently metabolized into intermediates of the tricarboxylic acid (TCA) cycle jmb.or.kracademicjournals.org. Alcaligenes eutrophus 335 is known to degrade this compound via a catechol meta-cleavage pathway plos.org. Some microorganisms, like Ochromonas danica and Pseudomonas sp. CP4, can catabolize all cresol (B1669610) isomers through the meta-cleavage pathway plos.org.

An alternative aerobic pathway involves the oxidation of the methyl group of this compound researchgate.net. In this route, this compound is converted to p-hydroxybenzoate via this compound methylhydroxylase and p-hydroxybenzaldehyde dehydrogenase researchgate.net. The resulting p-hydroxybenzoate is then transformed to protocatechuate by a flavin-containing p-hydroxybenzoate hydroxylase researchgate.net. Protocatechuate can then be degraded via an ortho-cleavage pathway, entering the TCA cycle jmb.or.krresearchgate.net. While some microorganisms can degrade methylaromatics completely via the ortho-cleavage pathway, this is less common than the meta-cleavage route for naturally occurring methylphenols plos.org.

Here is a simplified representation of key intermediates in aerobic degradation:

| Pathway Step | Intermediate |

| Initial oxidation (Pathway 1) | 4-Methylcatechol jmb.or.krresearchgate.net |

| Ring cleavage (Pathway 1) | Meta-cleavage products |

| Initial oxidation (Pathway 2) | p-Hydroxybenzyl alcohol |

| Further oxidation (Pathway 2) | p-Hydroxybenzaldehyde |

| Further oxidation (Pathway 2) | p-Hydroxybenzoate researchgate.net |

| Further oxidation (Pathway 2) | Protocatechuate researchgate.net |

| Ring cleavage (Pathway 2) | Ortho-cleavage products |

Anaerobic this compound Degradation Pathways (e.g., Methylhydroxylation, Fumarate (B1241708) Addition)

Anaerobic degradation of this compound is also carried out by various bacteria and involves distinct initial activation strategies compared to aerobic pathways oup.comnih.gov. Two primary anaerobic pathways have been elucidated: methylhydroxylation and fumarate addition oup.comnih.gov.

In the methylhydroxylation pathway, the initial step involves the hydroxylation of the methyl group of this compound oup.comresearchgate.net. This reaction is catalyzed by this compound methylhydroxylase (PCMH) oup.comresearchgate.net. PCMH converts this compound to p-hydroxybenzyl alcohol, which is then further oxidized by the same enzyme to p-hydroxybenzaldehyde oup.comresearchgate.net. Subsequent steps involve the conversion of p-hydroxybenzaldehyde to p-hydroxybenzoate by a p-hydroxybenzaldehyde dehydrogenase, and then to p-hydroxybenzoyl-CoA by a p-hydroxybenzoate-CoA ligase researchgate.net. Finally, p-hydroxybenzoyl-CoA is reduced to benzoyl-CoA by a p-hydroxybenzoyl-CoA reductase researchgate.net. This pathway is observed in various anaerobic microorganisms researchgate.net.

The fumarate addition pathway involves the addition of fumarate to the methyl group of this compound oup.comresearchgate.net. This reaction is catalyzed by a p-hydroxylbenzylsuccinate synthase, leading to the formation of p-hydroxybenzylsuccinate oup.comresearchgate.net. This pathway is analogous to the anaerobic toluene (B28343) degradation pathway found in bacteria like Geobacter metallireducens oup.comresearchgate.net. Subsequent steps involve the activation of p-hydroxybenzylsuccinate to its CoA thioester, followed by a series of reactions including dehydrogenation, hydration, and cleavage, ultimately leading to the formation of benzoyl-CoA researchgate.net. Enzymes involved in these steps include succinyl-CoA:p-hydroxybenzylsuccinate-CoA transferase, p-hydroxybenzylsuccinyl-CoA dehydrogenase, p-hydroxyphenylitaconyl-CoA hydratase, 3-hydroxyenoyl-CoA dehydrogenase, and benzoylsuccinyl-CoA thiolase researchgate.net.

Both anaerobic pathways converge on the formation of benzoyl-CoA, which is then further degraded researchgate.net.

Here is a simplified representation of key intermediates in anaerobic degradation:

| Pathway Step | Intermediate (Methylhydroxylation) | Intermediate (Fumarate Addition) |

| Initial activation | p-Hydroxybenzyl alcohol oup.comresearchgate.net | p-Hydroxybenzylsuccinate oup.comresearchgate.net |

| Subsequent intermediate(s) | p-Hydroxybenzaldehyde oup.comresearchgate.net | p-Hydroxybenzylsuccinyl-CoA oup.com |

| Subsequent intermediate(s) | p-Hydroxybenzoate researchgate.net | p-Hydroxyphenylitaconyl-CoA researchgate.net |

| Subsequent intermediate(s) | p-Hydroxybenzoyl-CoA researchgate.net | Benzoylsuccinyl-CoA researchgate.net |

| Converging intermediate | Benzoyl-CoA researchgate.net | Benzoyl-CoA researchgate.net |

Genetic and Enzymatic Determinants of Microbial this compound Degradation (e.g., pcu genes, tbuD gene, this compound Methylhydroxylase (PCMH))

The microbial degradation of this compound is mediated by specific genes and enzymes. In aerobic degradation, the initial oxidation to 4-methylcatechol can be catalyzed by enzymes encoded by genes like tbuD in Pseudomonas pickettii PKO1 jmb.or.kr. This gene encodes a single-component monooxygenase jmb.or.kr.

In Pseudomonas alkylphenolia KL28, genes required for this compound degradation have been identified, including the chromosome-encoded pcuRCAXB genes jmb.or.kr. The expression of these pcu catabolic genes is known to be positively controlled by this compound jmb.or.kr. The pcuA gene is involved in this degradation pathway jmb.or.kr.

This compound methylhydroxylase (PCMH) is a key enzyme in both aerobic and anaerobic degradation pathways, catalyzing the initial hydroxylation of the methyl group oup.comresearchgate.net. In aerobic and facultatively anaerobic bacteria, PCMH is a soluble, periplasmatic flavocytochrome with an α₂β₂ composition researchgate.net. Genetic studies have confirmed the role of PCMH in this compound degradation. For example, in Geobacter metallireducens, the gene encoding the alpha prime subunit of PCMH (pcmI) is essential for this compound degradation via methylhydroxylation nih.gov. Deletion of pcmI completely inhibited this compound degradation in this organism nih.gov. The pcm gene cluster (pcmA-pcmX) contains genes encoding the beta, alpha prime, and alpha subunits of PCMH (pcmG, pcmI, and pcmJ, respectively) researchgate.net.

In the anaerobic fumarate addition pathway, enzymes like p-hydroxylbenzylsuccinate synthase are involved researchgate.net. While the specific genes encoding all enzymes in this pathway are still being characterized in various organisms, studies in Geobacter metallireducens have investigated the role of genes homologous to those involved in toluene degradation via fumarate addition, such as bbsG, which encodes a benzylsuccinyl-CoA dehydrogenase oup.comnih.gov. However, genetic evidence suggests that in G. metallireducens, the methylhydroxylation pathway catalyzed by PCMH is dominant for this compound degradation compared to the fumarate addition pathway involving bbsG nih.gov.

The regulation of these degradation pathways is also genetically controlled. For instance, in Pseudomonas, the expression of pcu/pch catabolic genes is positively regulated by this compound, often involving regulatory proteins like PcuR jmb.or.kr. In Aromatoleum aromaticum EbN1, a two-component system named PcrSR has been identified, which shows specific responsiveness to this compound at nanomolar concentrations, highlighting a sensitive genetic regulatory mechanism for anaerobic degradation nih.gov.

Here is a table summarizing some key genes and enzymes:

| Enzyme Name | Associated Pathway(s) | Example Gene(s) | Example Organism(s) |

| This compound Methylhydroxylase (PCMH) | Aerobic (methyl oxidation), Anaerobic (methylhydroxylation) | pcmG, pcmI, pcmJ researchgate.net | Pseudomonas, Geobacter metallireducens oup.comnih.gov |

| Monooxygenase | Aerobic (initial oxidation) | tbuD jmb.or.kr | Pseudomonas pickettii PKO1 jmb.or.kr |

| P-Hydroxybenzaldehyde Dehydrogenase | Aerobic (methyl oxidation), Anaerobic (methylhydroxylation) | Various bacteria researchgate.netresearchgate.net | |

| P-Hydroxybenzoate Hydroxylase | Aerobic (methyl oxidation) | Various bacteria researchgate.net | |

| P-Hydroxylbenzylsuccinate Synthase | Anaerobic (fumarate addition) | Various anaerobic bacteria researchgate.net | |

| Benzylsuccinyl-CoA Dehydrogenase | Anaerobic (fumarate addition) | bbsG oup.comnih.gov | Geobacter metallireducens oup.comnih.gov |

Role of Specific Microbial Communities and Isolates in this compound Bioremediation

Microbial communities play a vital role in the biodegradation of this compound in various environments, including aerobic and anaerobic conditions. Several bacterial genera and specific isolates have been identified as key players in this process.

Under anaerobic conditions, microorganisms capable of degrading monoaromatic compounds like this compound are particularly relevant in environments such as anoxic aquifers and anaerobic digesters. Studies have identified that the anaerobic digestion of this compound can lead to an increase in the abundance of the Syntrophorhabdus genus. ejbiotechnology.info This genus, along with the bamA gene (a marker for aromatic degraders), appears to play significant roles in the anaerobic degradation of phenolics. ejbiotechnology.info The abundance of Syntrophorhabdus and the bamA gene in the inoculum sludge can influence the this compound degradation rates. ejbiotechnology.info

Geobacter metallireducens, an obligately anaerobic bacterium, has been shown to degrade this compound. In vitro enzyme activity measurements suggest that G. metallireducens utilizes a this compound degradation pathway similar to that found in denitrifying bacteria, involving the this compound methylhydroxylase (PCMH). nih.gov Surprisingly, in G. metallireducens, PCMH was found in the membrane fraction, and its alpha subunit was present in two isoforms, suggesting an unusual composition and potential alternative electron transfer routes. nih.gov Another anaerobic pathway observed in bacteria like Desulfobacterium cetonicum involves the addition of fumarate to this compound, yielding 4-hydroxybenzylsuccinate. asm.orgnih.gov

Aerobic bacteria, including various Pseudomonas species, are also known to degrade this compound. jmb.or.kr Aerobic biodegradation typically involves the initial oxidation of this compound to 4-methylcatechol by monooxygenases, followed by degradation via a meta-cleavage pathway. jmb.or.kr Pseudomonas alkylphenolia has been shown to possess multiple pathways for this compound degradation, which may provide advantages for adapting to changing nutrient availability. jmb.or.kr

Bioenergetic Considerations and Metabolic Adaptation in this compound Biodegradation

The biodegradation of this compound involves specific metabolic pathways that allow microorganisms to utilize the compound as a carbon and energy source. These processes require careful bioenergetic management by the microbial cell.

In aerobic and facultatively anaerobic bacteria, the degradation often begins with the hydroxylation of this compound to p-hydroxybenzyl alcohol, catalyzed by this compound methylhydroxylase (PCMH). nih.govresearchgate.net This is followed by further oxidation steps. nih.gov Under anaerobic conditions, different initial steps can occur, such as the fumarate addition described for Desulfobacterium cetonicum. asm.orgnih.gov Regardless of the initial activation, anaerobic degradation pathways often converge to form benzoyl-CoA, which is then further metabolized. oup.com

Studies on the unicellular green alga Scenedesmus obliquus have provided insights into the bioenergetic strategy for this compound biodegradation. plos.orgnih.govnih.gov This alga can biodegrade this compound and use it as an alternative carbon and energy source. plos.orgnih.gov The biodegradation appears to be a two-step process, involving the splitting of the methyl group, potentially converted to methanol, and the subsequent fission of the resulting phenol (B47542). plos.orgnih.gov Methanol can provide energy for further biodegradation reactions. plos.orgnih.gov The concentration of this compound influences the energy distribution between microalgal growth and biodegradation, with higher concentrations leading to a higher energy investment in biodegradation and a lower investment in growth. plos.orgnih.gov This highlights the importance of the bioenergetic balance in the detoxification process. plos.org

Advanced Remediation and Treatment Technologies

Beyond natural biodegradation, various advanced technologies are employed for the remediation and treatment of this compound contaminated water and wastewater.

Biological Treatment Systems and Optimization

Biological treatment systems, such as Upflow Anaerobic Sludge Blanket (UASB) reactors and Anaerobic Membrane Bioreactors (AnMBRs), are utilized for treating wastewater containing organic pollutants like this compound. uts.edu.aumdpi.com

UASB reactors are anaerobic systems where wastewater flows upward through a granular sludge bed, facilitating the degradation of organic matter and producing biogas. mdpi.com These reactors are characterized by long solid residence times compared to hydraulic retention times, which supports the maintenance of a high concentration of active biomass. mdpi.com

Anaerobic Membrane Bioreactors (AnMBRs) offer advantages over conventional anaerobic processes, including high degradation capacity, longer sludge retention times, and improved effluent quality due to the membrane retaining biomass and preventing the escape of pollutants and associated microorganisms. uts.edu.au AnMBRs have shown promising results in degrading various organic pollutants, including phenolic compounds. uts.edu.au Studies using AnMBRs for treating mixtures of phenol and this compound under saline conditions have demonstrated successful simultaneous conversion of these compounds. researchgate.netresearchgate.net In such systems, Syntrophorhabdus sp. and Methanosaeta sp. were found to be abundant microbial populations. researchgate.netresearchgate.net

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are powerful techniques for degrading recalcitrant organic compounds like this compound through the generation of highly reactive species, primarily hydroxyl radicals (•OH). tandfonline.comresearchgate.netmdpi.com Common AOPs include UV/H2O2, Ozonation, Peroxone (O3/H2O2), and Ozone-Persulfate (O3/PS). tandfonline.comx-mol.netresearchgate.netbiointerfaceresearch.com